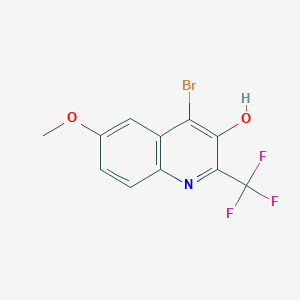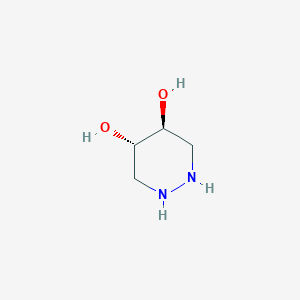
(4S,5S)-Hexahydropyridazine-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-Hexahydropyridazine-4,5-diol is a chiral organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of two hydroxyl groups attached to a hexahydropyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Hexahydropyridazine-4,5-diol typically involves the reduction of a precursor compound. One common method is the diastereoselective reduction of a 2-piperidinone derivative using L-Selectride at low temperatures . This method ensures high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-Hexahydropyridazine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different diols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various diols or amines.
Applications De Recherche Scientifique
(4S,5S)-Hexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (4S,5S)-Hexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the hexahydropyridazine ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound has a similar structure but contains sulfur atoms instead of nitrogen.
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has additional keto groups and a carboxylic acid moiety.
Uniqueness
(4S,5S)-Hexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of the hexahydropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
566917-27-9 |
|---|---|
Formule moléculaire |
C4H10N2O2 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(4S,5S)-diazinane-4,5-diol |
InChI |
InChI=1S/C4H10N2O2/c7-3-1-5-6-2-4(3)8/h3-8H,1-2H2/t3-,4-/m0/s1 |
Clé InChI |
HARAOQHEHPISJO-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CNN1)O)O |
SMILES canonique |
C1C(C(CNN1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


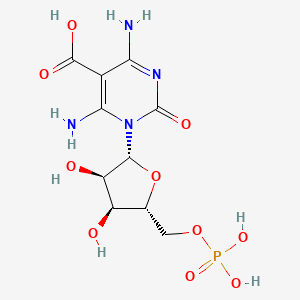
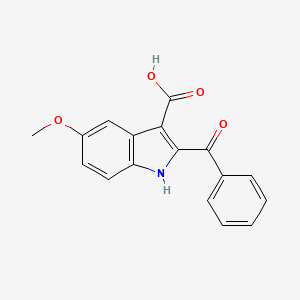
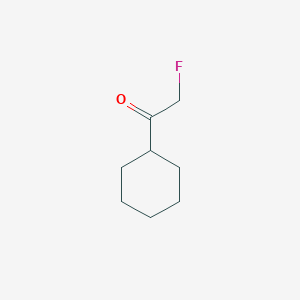

![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)
![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)
![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)

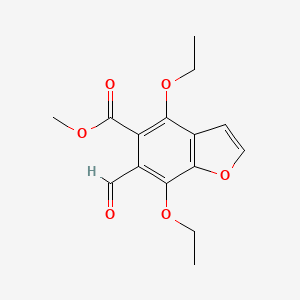
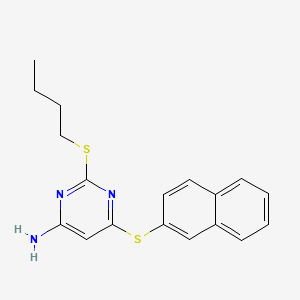
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)
![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
